molecular formula C11H12F2O3 B042760 2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester CAS No. 691905-11-0

2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester

Cat. No.: B042760
CAS No.: 691905-11-0
M. Wt: 230.21 g/mol
InChI Key: VIHBXCZQKFVJPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester functionality play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate is unique due to the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring. This fluorination enhances its stability, reactivity, and potential biological activity compared to non-fluorinated analogs.

Properties

IUPAC Name

ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-16-11(15)4-3-8-9(12)5-7(14)6-10(8)13/h5-6,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHBXCZQKFVJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 3-(2,6-difluoro-4-methoxyphenyl)propanoate (1.17 g, 4.79 mmol), aluminum chloride (1.9 g, 14.2 mmol) and 1-octanethiol (1.7 mL, 9.80 mmol) in dichloromethane (20 mL) was stirred from under ice-cooling to room temperature for 4 hr. The reaction mixture was poured into ice water, and the mixture was stirred for 1 hr. The mixed solution was extracted with dichloromethane, washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (ethyl acetate:hexane=1:10-1:5) to give the title compound (1.0 g, yield 91%) as a colorless oil.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester
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2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester
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2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester
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2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester
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2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester
Reactant of Route 6
2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester

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